molecular formula C20H20N4O2 B3239749 N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421530-34-8

N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No.: B3239749
CAS No.: 1421530-34-8
M. Wt: 348.4
InChI Key: IKIPVLHQQYGWAL-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(=O)-C(=O)-N) core. The molecule features a phenyl group attached to one nitrogen atom and a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain linked to the other nitrogen.

Properties

IUPAC Name

N'-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(20(26)23-17-10-5-2-6-11-17)22-12-7-14-24-15-13-21-18(24)16-8-3-1-4-9-16/h1-6,8-11,13,15H,7,12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIPVLHQQYGWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide typically involves the formation of the imidazole ring followed by the introduction of the oxalamide group. Common synthetic routes for imidazole derivatives include:

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for the inclusion of various functional groups .

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide and related compounds:

Compound Molecular Formula Key Functional Groups Synthetic Applications Reported Bioactivity Reference
This compound C₂₀H₂₀N₄O₂ Oxalamide, phenyl, imidazole Limited data; potential monomer for polymers Not explicitly reported
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl Monomer for polyimide synthesis Polymer precursor, no direct bioactivity
N-(3-(2,6-dibromo-4-(2-formamidoethyl)-phenoxy)propyl)oxalamide C₁₄H₁₈Br₂N₃O₄ Oxalamide, dibromophenoxy, formamide Marine natural product derivative Antifouling or antimicrobial activity (inferred)
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide C₁₉H₂₂Cl₂N₆O₂ Oxalamide, piperazine, dichlorophenyl, pyrazole Targeted therapeutic agent (e.g., CNS modulation) Potential antipsychotic or analgesic

Structural and Functional Insights

  • Core Oxalamide vs. Phthalimide :
    Unlike 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the target compound lacks the cyclic imide structure but retains the oxalamide backbone. Phthalimides are preferred in polymer synthesis due to their thermal stability, while oxalamides may offer greater flexibility for functionalization .

  • Pharmacological Potential: The piperazine-pyrazole oxalamide derivative (compound 10 in ) demonstrates how substituent choice (e.g., dichlorophenyl) can target specific receptors (e.g., serotonin or dopamine receptors). The target compound’s imidazole group may similarly interact with enzymes or receptors, though empirical studies are needed.

Biological Activity

N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by an imidazole ring, which is known for its biological relevance. The molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of 368.5 g/mol. Its structural features allow for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can modulate the activity of enzymes involved in metabolic pathways, potentially leading to effects such as:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Its interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the compound's effectiveness against specific targets:

Study Target Findings
Study 1α-glucosidaseThe compound exhibited moderate inhibition, suggesting potential as an anti-diabetic agent.
Study 2Cancer Cell LinesCytotoxicity was observed in several cancer cell lines, indicating possible anticancer properties.
Study 3Bacterial StrainsDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study involved the evaluation of this compound in a model of diabetes. The compound was administered to diabetic mice, resulting in a significant reduction in blood glucose levels compared to control groups. This effect was attributed to the inhibition of α-glucosidase, which plays a crucial role in carbohydrate metabolism.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:

Compound Activity Remarks
ClemizoleAntihistaminicPrimarily used for allergy treatment.
EtonitazeneAnalgesicEffective for pain relief but with high abuse potential.
MetronidazoleAntibacterialCommonly used for infections but limited by resistance issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
Reactant of Route 2
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N1-phenyl-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

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